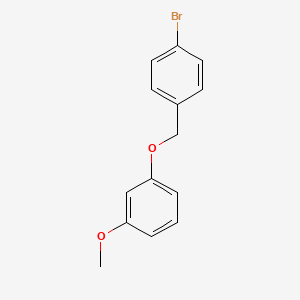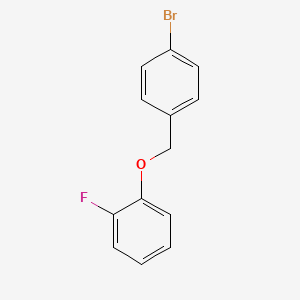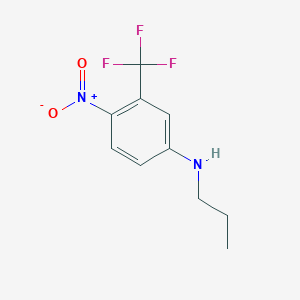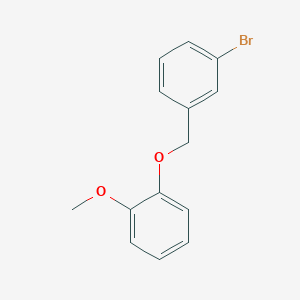![molecular formula C11H12N2O5 B7857975 Methyl 3-[(3-nitrophenyl)formamido]propanoate](/img/structure/B7857975.png)
Methyl 3-[(3-nitrophenyl)formamido]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(3-nitrophenyl)formamido]propanoate: is an organic compound characterized by its nitrophenyl group and formamide linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-nitroaniline as the starting material.
Reaction Steps: The process involves diazotization of 3-nitroaniline followed by formylation to introduce the formamide group.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including temperature control and reaction time adjustments.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation reactions to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The formamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin chloride and iron powder are often used.
Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amines such as 3-nitroaniline.
Substitution Products: Amides and other substituted formamides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, while the formamide group can engage in hydrogen bonding and other interactions. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 2-[(3-nitrophenyl)formamido]propanoate: Similar structure but different position of the nitro group.
Methyl 3-[(2-nitrophenyl)formamido]propanoate: Different isomer with the nitro group on the ortho position.
This comprehensive overview highlights the significance of Methyl 3-[(3-nitrophenyl)formamido]propanoate in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Propiedades
IUPAC Name |
methyl 3-[(3-nitrobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-10(14)5-6-12-11(15)8-3-2-4-9(7-8)13(16)17/h2-4,7H,5-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUNHQYQGWQAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Bromo-4-[(4-methylphenoxy)methyl]benzene](/img/structure/B7857948.png)


![Methyl 3-[(3-hydroxyphenyl)formamido]propanoate](/img/structure/B7857979.png)




